molecular formula C24H24ClN5O4 B2505825 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 955801-70-4

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2505825
CAS No.: 955801-70-4
M. Wt: 481.94
InChI Key: SARYSZSYMLNNRH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridazinone acetamide class, characterized by a pyrazolo[3,4-d]pyridazinone core substituted with a 3-chlorophenyl group at position 1, a methyl group at position 4, and a 7-oxo functional group. The acetamide side chain is linked to a 3,4-dimethoxyphenethyl moiety, which introduces steric bulk and electronic modulation due to the methoxy groups. Such structural features are critical for modulating solubility, bioavailability, and target binding interactions, particularly in therapeutic contexts involving kinase inhibition or receptor antagonism .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O4/c1-15-19-13-27-30(18-6-4-5-17(25)12-18)23(19)24(32)29(28-15)14-22(31)26-10-9-16-7-8-20(33-2)21(11-16)34-3/h4-8,11-13H,9-10,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYSZSYMLNNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic derivative belonging to the class of pyrazolo[3,4-d]pyridazines. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to summarize the biological activity of this compound based on existing literature, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂ClN₅O₂
  • Molecular Weight : 317.73 g/mol
  • CAS Number : 955800-35-8

Synthesis

The synthesis of pyrazolo[3,4-d]pyridazine derivatives typically involves cyclocondensation reactions between appropriate hydrazones and carbonyl compounds. The specific synthesis of the target compound has not been extensively detailed in the literature; however, related compounds have been synthesized using similar methodologies with high yields and purity.

1. Anti-inflammatory Activity

Research indicates that pyrazolo derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The inhibition of NO production is a crucial mechanism in reducing inflammation, suggesting that the target compound may also possess similar anti-inflammatory effects.

CompoundConcentration (µg/mL)NO Production Inhibition (%)
Compound A2075
Compound B1060
Target CompoundTBDTBD

2. Anticancer Activity

The anticancer potential of pyrazolo derivatives has been evaluated against various cancer cell lines. For example, a related compound demonstrated IC₅₀ values ranging from 6.90 to 51.46 µM against HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines. The target compound's structure suggests it may interact with similar molecular pathways involved in cancer cell proliferation and apoptosis.

Cell LineIC₅₀ (µM)
HCT-1166.90
MCF-710.39
A549TBD

The proposed mechanisms of action for pyrazolo derivatives include:

  • Inhibition of Kinase Activity : Many derivatives act as inhibitors of specific kinases involved in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anti-inflammatory Effects : A study published in MDPI reported that certain pyrazolo derivatives effectively reduced NO production in macrophages, indicating their potential as anti-inflammatory agents .
  • Cytotoxicity Evaluation : A comparative study assessed the cytotoxicity of various thiazolopyridazine derivatives against breast cancer cell lines and found significant activity correlating with structural modifications .

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

Compounds like 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide (4c) and N-(4-nitrophenyl) analog (4h) share a pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyridazinone. Key differences include:

  • Synthetic Routes: The target compound’s synthesis likely involves pyrazolo-pyridazinone intermediates (e.g., via cyclization of substituted pyrazolamines with ketones), whereas pyrazolo[3,4-b]pyridines are synthesized from pyrazol-5-amine and ethyl acetoacetate under acidic reflux .

Pyrazolo[3,4-d]pyrimidinone Derivatives

Compounds such as N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () feature a pyrimidinone core. The pyridazinone scaffold in the target compound offers distinct π-π stacking and solubility profiles due to its fused six-membered ring system, contrasting with the five-membered pyrimidinone derivatives .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Substituents and Properties

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) IR (C=O stretch, cm⁻¹) Reference
Target Compound Pyrazolo[3,4-d]pyridazinone 3-Chlorophenyl, 3,4-dimethoxyphenethyl ~507.9* Not reported ~1680–1700† -
4c (N-(4-methoxyphenyl)acetamide) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-methoxyphenyl 498.0 209–211 1682
4h (N-(4-nitrophenyl)acetamide) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-nitrophenyl 513.0 231–233 1668
N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetamide Pyrazolo[3,4-d]pyridazinone 3-Chloro-4-methylphenyl, cyclopropyl, o-tolyl 447.9 Not reported Not reported
N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetamide Pyrazolo[3,4-d]pyridazinone 4-Fluorophenyl, 3-acetamidophenyl 434.4 Not reported Not reported

*Estimated based on molecular formula C₂₈H₂₅ClN₄O₄. †Predicted range based on pyrazolo-pyridazinone analogs.

Electronic and Steric Impacts

  • In contrast, the 4-nitrophenyl group in 4h introduces stronger EWGs, which may reduce solubility but increase metabolic stability .
  • Methoxy vs. Nitro Substituents : The 3,4-dimethoxyphenethyl group in the target compound provides electron-donating effects, enhancing solubility in polar solvents compared to the nitro-substituted 4h .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, starting with precursor functionalization (e.g., chlorophenyl and dimethoxyphenethyl moieties) followed by cyclization and acetylation. Key steps include:

  • Core formation : Pyrazolo[3,4-d]pyridazinone ring assembly via cyclocondensation under reflux in polar aprotic solvents like dimethylformamide (DMF) .
  • Acetamide coupling : Use of coupling agents (e.g., EDCI/HOBt) to attach the N-(3,4-dimethoxyphenethyl) group . Optimization focuses on solvent selection (DMF vs. dichloromethane for yield improvement), temperature control (60–80°C), and catalyst choice (e.g., triethylamine for pH stabilization) .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl C-3 substitution vs. dimethoxyphenethyl N-linkage) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., C₂₄H₂₄ClN₅O₄) and detects synthetic byproducts .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved when varying reaction conditions?

Discrepancies often arise from solvent polarity and catalyst efficiency. For example:

  • DMF enhances nucleophilicity in cyclization steps but may degrade heat-sensitive intermediates .
  • Dichloromethane offers milder conditions but lowers reaction rates. Methodological resolution involves Design of Experiments (DoE) to map temperature-solvent-catalyst interactions, supplemented by real-time monitoring via TLC/HPLC .

Q. What strategies are recommended for predicting biological targets based on structural analogs?

  • Molecular docking : Use the pyrazolo[3,4-d]pyridazinone core to screen kinase or protease targets (e.g., EGFR or PARP) due to structural similarity to known inhibitors .
  • In vitro profiling : Prioritize assays measuring apoptosis (caspase-3/7 activation) and cell proliferation (MTT assays) in cancer lines, leveraging data from analogs with trifluoromethyl or fluorophenyl groups .

Q. How should researchers design dose-response experiments to evaluate pharmacological activity?

  • Experimental setup : Use a randomized block design with 4-6 replicates per concentration (e.g., 0.1–100 μM) to account for plate-to-plate variability .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Endpoint selection : Measure IC₅₀ values at 48–72 hours to capture delayed effects .

Q. What methodologies address discrepancies in NMR assignments for complex substituents?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing 3-chlorophenyl from dimethoxyphenethyl protons) .
  • Isotopic labeling : Synthesize ¹³C-labeled intermediates to trace connectivity in crowded spectra .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity reports across studies?

Variability often stems from column aging or gradient protocols. Standardize methods using:

  • Column calibration : Validate with reference standards (e.g., USP pyrazolo-pyridazinone analogs).
  • Buffer pH control : Adjust to 3.0 (with 0.1% formic acid) to sharpen peak resolution .

Q. Why do biological activity results differ between similar pyrazolo-pyridazinone derivatives?

Subtle structural changes (e.g., chloro vs. fluoro substituents) alter lipophilicity and target binding. Perform:

  • QSAR modeling : Correlate logP values with activity to identify optimal substituents .
  • Metabolic stability assays : Compare microsomal half-lives to rule out pharmacokinetic confounders .

Methodological Resources

  • Synthetic protocols : Refer to multi-step routes in , and 10.
  • Biological assays : Adapt protocols from and for kinase profiling.
  • Data validation : Cross-reference PubChem entries (e.g., CID 941884-38-4) for spectral libraries .

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